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Compound of Interest

Methyl 5-chloro-2-
Compound Name:
methoxybenzoate-d3

cat. No.: B15138998

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-chloro-2-
methoxybenzoate-d3, a deuterated analog of Methyl 5-chloro-2-methoxybenzoate. This
document details its chemical structure, physical and chemical properties, and provides a
plausible synthetic route. Spectroscopic data for the non-deuterated form is presented for
comparative purposes.

Core Compound Information

Methyl 5-chloro-2-methoxybenzoate-d3 is a stable, isotopically labeled compound valuable
as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas
Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry
(LC-MS). The deuterium labeling on the methoxy group provides a distinct mass difference,
allowing for precise quantification in complex biological matrices.

Chemical Structure

The chemical structure of Methyl 5-chloro-2-methoxybenzoate-d3 is illustrated below. The
deuterium atoms are located on the methyl group of the methoxy substituent.

Figure 1: Chemical structure of Methyl 5-chloro-2-methoxybenzoate-d3.

Physicochemical Properties
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A summary of the key physicochemical properties for both the deuterated and non-deuterated

forms of the compound is presented in Table 1.

Value (Non-
Property Value (Deuterated) Reference(s)
deuterated)
CAS Number 1219803-33-4 33924-48-0 [11[2][3]
Molecular Formula CoHeD3ClIOs CoHoClIOs [1]
Molecular Weight 203.64 g/mol 200.62 g/mol [1]
White to light yellow
Appearance Liquid crystal powder or [1114]
clear liquid
Melting Point Not available 150-152 °C [4]
Boiling Point Not available 235-240 °C
Density Not available 1.259 g/mL at 25 °C
Refractive Index Not available n20/D 1.5466
[2H]IC([2H])

COC(=0)clcc(Clhccecl

SMILES ([2H])Oclcce(CleclC oc [1]
(=0O)oC
1S/C9H9CIO3/c1-12- 1S/C9H9CIO3/c1-12-
8-4-3-6(10)5- 8-4-3-6(10)5-

InChl [1]
7(8)9(11)13-2/h3- 7(8)9(11)13-2/h3-
5H,1-2H3/i1D3 5H,1-2H3

Experimental Protocols
Synthesis of Methyl 5-chloro-2-methoxybenzoate (Non-

deuterated)

A common synthetic route to the non-deuterated analog involves the methylation of 5-

chlorosalicylic acid.[5]
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Materials:

e 5-chlorosalicylic acid

o Potassium carbonate (K2COs)

o Dimethyl sulfate ((CH3)2S0a)

» Acetone

o Ethyl acetate

o Water (H20)

o Saturated sodium chloride solution (NaCl)
e Magnesium sulfate (MgSOa)

Procedure:

o A mixture of 5-chlorosalicylic acid (e.g., 20.0 g, 0.116 mol), potassium carbonate (40.3 g,
0.290 mol), and dimethyl sulfate (36.5 g, 0.290 mol) in acetone (300 mL) is prepared in a
round-bottom flask.

e The mixture is heated at reflux for 18 hours.
 After cooling to room temperature, the mixture is concentrated under reduced pressure.
e The residue is diluted with water and extracted with ethyl acetate (3 x 150 mL).

e The combined organic extracts are washed with water and saturated sodium chloride
solution, then dried over magnesium sulfate.

e The solvent is removed under reduced pressure to yield the product, Methyl 5-chloro-2-
methoxybenzoate.

Proposed Synthesis of Methyl 5-chloro-2-
methoxybenzoate-d3
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The synthesis of the deuterated analog can be achieved by modifying the above protocol,
substituting the methylating agent with a deuterated equivalent. A plausible approach involves
the O-methylation of Methyl 5-chloro-2-hydroxybenzoate using iodomethane-d3.

Materials:

Methyl 5-chloro-2-hydroxybenzoate

e Potassium carbonate (K2CO3)

e lodomethane-d3 (CDsl)

o Acetone or N,N-Dimethylformamide (DMF)

o Ethyl acetate

o Water (H20)

o Saturated sodium chloride solution (NaCl)

e Magnesium sulfate (MgSQOa)

Procedure:

o Dissolve Methyl 5-chloro-2-hydroxybenzoate in a suitable solvent such as acetone or DMF in
a reaction vessel.

e Add potassium carbonate to the solution to act as a base.

o Add iodomethane-d3 to the mixture.

 Stir the reaction at room temperature or with gentle heating until the reaction is complete
(monitored by TLC or LC-MS).

o Perform an aqueous workup similar to the non-deuterated synthesis: concentrate the
reaction mixture, dilute with water, and extract with ethyl acetate.
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» Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate to
obtain the crude product.

 Purify the product by column chromatography if necessary.
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Synthetic Pathway for Methyl 5-chloro-2-methoxybenzoate-d3

Starting Material Reagents
E\/Iethyl 5-chIoro-2-hydroxybenzoat«9 Eodomethane-d3 (CDSID Gotassium Carbonate (KZCOSD (Solvent (Acetone/DMF))
\ Reaction /

O-methylation

@ethyl 5—chIoro—2—methoxybenzoate—d3)

Click to download full resolution via product page

Figure 2: Proposed synthetic workflow for Methyl 5-chloro-2-methoxybenzoate-d3.
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Spectroscopic Data (Non-deuterated Analog)

Detailed spectroscopic data for Methyl 5-chloro-2-methoxybenzoate-d3 is not readily
available in the public domain. However, the data for the non-deuterated analog, Methyl 5-
chloro-2-methoxybenzoate, serves as a crucial reference.

'H NMR Spectroscopy

The *H NMR spectrum of Methyl 5-chloro-2-methoxybenzoate would show characteristic
signals for the aromatic protons and the two methyl groups. In the deuterated analog, the
signal corresponding to the methoxy protons (-OCHs) would be absent. The expected chemical
shifts for the non-deuterated compound in CDCIs are approximately:

Protons Chemical Shift (ppm) Multiplicity
Aromatic-H 6.9-7.7 m
-OCHs ~3.9 S
-COOCHs ~3.8 S

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule. The
approximate chemical shifts for the non-deuterated compound are:

Carbon Chemical Shift (ppm)
Cc=0 ~165

Aromatic C-O ~155

Aromatic C-Cl ~128

Aromatic C-H 112 - 132

Aromatic C-COOCHS3 ~120

-OCHs ~56

-COOCHs ~52
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Mass Spectrometry

The mass spectrum of Methyl 5-chloro-2-methoxybenzoate would show a molecular ion peak
corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern (M,
M+2) in an approximate 3:1 ratio is expected. For the deuterated analog, the molecular ion
peak would be shifted by +3 m/z units.

Compound Expected [M]* Expected [M+2]*
Methyl 5-chloro-2-

200 202
methoxybenzoate
Methyl 5-chloro-2-

203 205

methoxybenzoate-d3

Applications

Methyl 5-chloro-2-methoxybenzoate-d3 is primarily used in research and development
settings. Its key applications include:

 Internal Standard: Due to its isotopic labeling, it is an ideal internal standard for quantitative
bioanalytical studies, such as pharmacokinetic and metabolic profiling of related compounds.

o Tracer Studies: It can be used as a tracer to investigate reaction mechanisms and metabolic
pathways.

o Chemical Synthesis: As a building block in the synthesis of more complex deuterated
molecules.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is
advisable to work in a well-ventilated fume hood and wear appropriate personal protective
equipment, including gloves, safety glasses, and a lab coat. For detailed safety information,
refer to the Safety Data Sheet (SDS) provided by the supplier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15138998?utm_src=pdf-custom-synthesis
https://www.hoelzel-biotech.com/en/cdn-d-6013-0-25g-methyl-5-chloro-2-methoxy-d3-benzoate.html
https://www.hoelzel-biotech.com/en/cdn-d-6013-0-25g-methyl-5-chloro-2-methoxy-d3-benzoate.html
https://www.bocsci.com/products/labelled-building-blocks-3739.html?page=58
https://www.medchemexpress.eu/ResearchArea/Others.html?page=2114
https://www.medchemexpress.eu/ResearchArea/Others.html?page=2114
https://m.indiamart.com/proddetail/methyl-5-chloro-2-methoxybenzoate-4274419897.html
https://www.prepchem.com/step-1-preparation-of-methyl-5-chloro-2-methoxybenzoate/
https://www.benchchem.com/product/b15138998#methyl-5-chloro-2-methoxybenzoate-d3-structure
https://www.benchchem.com/product/b15138998#methyl-5-chloro-2-methoxybenzoate-d3-structure
https://www.benchchem.com/product/b15138998#methyl-5-chloro-2-methoxybenzoate-d3-structure
https://www.benchchem.com/product/b15138998#methyl-5-chloro-2-methoxybenzoate-d3-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15138998?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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